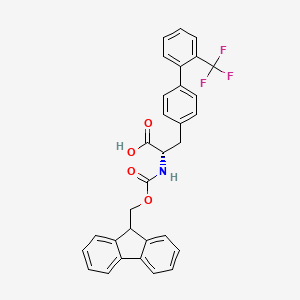

Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine

Description

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-(trifluoromethyl)phenyl]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24F3NO4/c32-31(33,34)27-12-6-5-7-21(27)20-15-13-19(14-16-20)17-28(29(36)37)35-30(38)39-18-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26,28H,17-18H2,(H,35,38)(H,36,37)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFSUOZZLCTJQW-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC=CC=C5C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Glycine Schiff Base Ni(II) Complex Preparation

The synthesis begins with the preparation of a glycine Schiff base coordinated to a Ni(II) center. The ligand, derived from (S)-rimantadine, forms diastereomeric complexes (S_C,R_N)-14 and (S_C,S_N)-14 in a 3:1 ratio. These complexes serve as templates for alkylation (Scheme 1):

Reaction Conditions

-

Substrate : (S)-Rimantadine-derived ligand

-

Alkylation Agent : 2-(Trifluoromethyl)benzyl bromide

-

Base : 30% aqueous NaOH

-

Catalyst : Tetrabutylammonium iodide (25 mol%)

-

Solvent : 1,2-Dichloroethane

-

Yield : >95% conversion

The glycine residue undergoes alkylation at the α-carbon, introducing the 2-trifluoromethylphenyl group. The PTC conditions facilitate rapid reaction completion (<30 minutes), with the phase-transfer agent enhancing solubility of the organic and aqueous phases.

Second-Order Asymmetric Transformation (SOAT)

Post-alkylation, the diastereomeric mixture undergoes SOAT to isolate the desired (S_C,R_N,R_C)-15 configuration. Equilibration in methanol with potassium carbonate induces precipitation of the major diastereomer, driving the equilibrium toward a single stereoisomer (93.2% diastereomeric excess).

Key Parameters

-

Solvent : Methanol/water (4:1)

-

Temperature : Reflux (65°C)

-

Precipitation Trigger : Addition of water

-

Yield : 86.5% after purification

Alternative Synthetic Routes

| Method | Substrate | Reagent | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| PTC Alkylation | Glycine Ni(II) complex | 2-(Trifluoromethyl)benzyl bromide | 86.5 | High (93.2% de) |

| Organometallic | α-Keto ester | CF3ZnI | 62 | Low |

Fmoc Protection Strategy

The final step involves introducing the fluorenylmethyloxycarbonyl (Fmoc) group to protect the α-amino group. After SOAT, the Ni(II) complex is disassembled using 3 N HCl in methanol, releasing the free amino acid. Fmoc protection follows a standard protocol:

Procedure

-

Deprotection : Ni(II) complex (S_C,R_N,R_C)-15 is treated with 3 N HCl/MeOH (50°C, 1 h).

-

Neutralization : The aqueous phase is basified with Na2CO3/NaHCO3.

-

Fmoc Addition : Fmoc-OSu (1.1 equiv) and EDTA (to chelate residual Ni²⁺) are added in THF/water.

-

Isolation : Acidification to pH 2 precipitates this compound.

Yield : 78–82% after precipitation.

Purification and Characterization

Chromatography-Free Isolation

The tandem alkylation–SOAT process eliminates the need for column chromatography. Precipitation in aqueous methanol achieves >95% purity, as confirmed by HPLC and NMR.

Analytical Data

-

Mass Spectrometry : [M+H]⁺ = 532.2 (calculated: 531.5 g/mol).

-

¹H NMR (DMSO-d6): δ 7.75–7.25 (m, 13H, aromatic), 4.45 (d, 1H, α-CH), 4.30 (m, 2H, Fmoc CH2).

Comparative Analysis of Methodologies

The tandem alkylation–SOAT method outperforms traditional routes in yield, stereoselectivity, and operational simplicity. Key advantages include:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Sodium azide, thiols, and other nucleophiles.

Major Products:

Oxidation: Oxidized derivatives of the phenyl ring.

Reduction: Reduced forms of the compound, often involving the removal of the Fmoc group.

Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Peptide Synthesis

Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine serves as a crucial building block in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection and coupling reactions, facilitating the construction of complex peptide sequences with high purity and yield. This versatility is essential for researchers aiming to create custom peptides for various applications in drug discovery and biotechnology.

Drug Development

The incorporation of the trifluoromethyl group significantly enhances the pharmacological properties of peptides synthesized with this compound. This modification can improve the bioavailability, metabolic stability, and overall efficacy of therapeutic agents. Research has shown that compounds featuring this amino acid exhibit promising activity against specific biological targets, making them valuable candidates in the development of new pharmaceuticals aimed at treating various diseases.

Bioconjugation

In bioconjugation processes, this compound is utilized to attach peptides to biomolecules such as antibodies or fluorescent tags. This capability is crucial for developing targeted drug delivery systems and improving the specificity of therapeutic agents. By enabling precise modifications, researchers can create conjugates that enhance the therapeutic index of drugs while minimizing off-target effects.

Research in Neuroscience

The compound's properties are leveraged in neuroscience research to study neurotransmitter systems and receptor interactions. By incorporating this compound into peptide sequences, scientists can investigate potential therapeutic targets for neurological disorders. This application is particularly relevant in understanding the mechanisms underlying diseases such as Alzheimer's and Parkinson's.

Protein Engineering

This compound is also employed in protein engineering to modify proteins for enhanced stability and activity. Its incorporation into proteins can lead to improved functional characteristics, making it valuable for developing biopharmaceuticals and enzyme-based applications. Researchers utilize this compound to explore structure-function relationships within proteins, contributing to advancements in enzyme design and therapeutic protein development.

Case Study 1: Anticancer Activity

A study investigated the use of this compound derivatives in targeting cancer cells. The derivatives exhibited significant antiproliferative effects against various cancer cell lines, showcasing their potential as anticancer agents. The structure-activity relationship (SAR) analysis indicated that modifications to the trifluoromethyl group could enhance efficacy against specific tumor types.

Case Study 2: Neurological Disorders

Research focused on synthesizing neuropeptides containing this compound to assess their effects on neurotransmitter release. The resulting peptides demonstrated altered binding affinities to specific receptors, providing insights into potential therapeutic strategies for treating neurological conditions.

Mechanism of Action

The mechanism of action of Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine involves its interaction with specific molecular targets. The Fmoc group provides stability and facilitates the compound’s incorporation into peptide chains. The trifluoromethyl group enhances the compound’s reactivity and ability to form stable interactions with biological molecules. These interactions can modulate enzyme activity, protein-protein interactions, and other cellular processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenylalanine side chain critically modulate physicochemical properties:

* Estimated based on 4-CF₃ isomer.

Key Observations :

- Electronic Effects : -CF₃ and -Cl are electron-withdrawing, increasing the acidity of adjacent protons, while -F balances electronegativity with minimal steric impact .

- Boc-Protected Derivatives: Compounds like Fmoc-4-(Boc-amino)-L-Phe (CAS 174132-31-1) enable side-chain functionalization in multi-step syntheses .

Research Findings and Case Studies

- SPPS Applications: highlights Fmoc-4-(trifluoromethyl)-L-Phe in synthesizing fluorine-tagged ligands for nanocrystal assembly, leveraging its stability and detectability .

- Biological Activity : Substitutions like 4-NHBoc (e.g., Fmoc-L-Phe(4-NHBoc)-OH ) are critical in synthesizing peptide-based drug candidates with tunable side-chain reactivity .

Biological Activity

Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine is a synthetic derivative of the amino acid phenylalanine, characterized by a trifluoromethyl group at the para position of the phenyl ring. This compound is primarily utilized in peptide synthesis and has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

The full chemical name of this compound is (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethyl)phenyl]propanoic acid. The synthesis typically involves several steps, including protection of the amino group with the Fmoc (fluorenylmethyloxycarbonyl) group, which facilitates peptide coupling reactions while preventing side reactions during synthesis.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on cancer cell lines, antibacterial properties, and its role as a building block in peptide synthesis.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds bearing similar structural motifs have demonstrated IC50 values in the low nanomolar range against MCF-7 breast cancer cells, suggesting potent activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CA-4 | MCF-7 | 3.9 |

| Compound 9q | MCF-7 | 10–33 |

| Compound 10r | MDA-MB-231 | 23–33 |

The mechanism of action for Fmoc derivatives often involves interaction with tubulin, leading to disruption of microtubule dynamics. This disruption can trigger apoptosis in cancer cells by arresting them in specific phases of the cell cycle, as evidenced by flow cytometry studies .

Antibacterial Activity

In addition to anticancer properties, Fmoc derivatives have been investigated for their antibacterial activity. For example, studies have shown that Fmoc-protected peptides can exhibit significant antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial mechanism is attributed to the compound's ability to disrupt bacterial membrane integrity and induce oxidative stress .

Table 2: Antibacterial Activity of Fmoc Derivatives

| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Fmoc-F | Gram-positive | < 100 μg/mL |

| Fmoc-conjugated AA | MRSA | < 50 μg/mL |

Case Studies

- Breast Cancer Cell Study : A study evaluated the antiproliferative effects of various derivatives on MCF-7 cells. The results indicated that compounds with trifluoromethyl substitutions significantly inhibited cell growth compared to controls. The most potent analogs showed IC50 values as low as 10 nM .

- Antibacterial Hydrogel Study : Research on hydrogels containing Fmoc-protected peptides revealed that these materials could effectively inhibit bacterial growth through both surfactant-like properties and direct interaction with bacterial membranes .

Q & A

Q. What are the recommended synthetic routes for preparing Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine, and how does its trifluoromethyl substituent influence reaction conditions?

- Methodological Answer : The synthesis of Fmoc-protected aromatic amino acids typically involves coupling the trifluoromethylphenyl group to the phenylalanine backbone via Suzuki-Miyaura cross-coupling or direct halogenation followed by functionalization. For analogs like Fmoc-4-chloro-L-phenylalanine, Fmoc protection is introduced using Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) in anhydrous dichloromethane with a base (e.g., DIEA) . The electron-withdrawing trifluoromethyl group may require milder coupling reagents (e.g., HATU instead of DCC) to avoid side reactions. Post-synthesis, purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended to isolate the product .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Analytical characterization should include:

- NMR : Compare - and -NMR spectra with analogs (e.g., Fmoc-4-fluoro-L-phenylalanine) to confirm substituent positions and Fmoc-group retention .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF should match the theoretical molecular weight (e.g., CHFNO) .

- HPLC : Use a C18 column with UV detection (260 nm for Fmoc absorption) to assess purity (>95% for peptide synthesis) .

Q. What storage conditions are optimal for maintaining stability?

- Methodological Answer : Store under anhydrous conditions at 2–8°C in sealed, light-resistant containers. The trifluoromethyl group may enhance stability compared to nitro or azido analogs, but prolonged exposure to moisture can hydrolyze the Fmoc group. For long-term storage, lyophilize and store at -20°C .

Advanced Research Questions

Q. How does the trifluoromethyl group affect peptide conformation and intermolecular interactions in solid-phase synthesis?

- Methodological Answer : The strong electron-withdrawing effect of the trifluoromethyl group increases the hydrophobicity and steric bulk of the side chain, potentially altering peptide secondary structure (e.g., α-helix stabilization). In SPPS, use DMF as the primary solvent and incorporate 10% DMSO to improve solubility. Monitor coupling efficiency via Kaiser test or FTIR for unreacted amines . For crystallographic studies, co-crystallize with PEG-based precipitants to resolve the trifluoromethyl group’s orientation .

Q. How can researchers resolve contradictions in solubility data during peptide chain elongation?

- Methodological Answer : Discrepancies may arise from varying solvent systems or side-chain interactions. For example:

- Low Solubility : Add chaotropic agents (e.g., 6 M guanidine HCl) or switch to polar aprotic solvents like NMP.

- Aggregation : Introduce temporary protecting groups (e.g., Alloc for lysine) to reduce intermolecular interactions .

- Empirical Testing : Screen solubility in 20% acetic acid or 0.1% TFA/water, as used for Fmoc-4-chloro-L-phenylalanine .

Q. What strategies minimize racemization during Fmoc deprotection in acidic environments?

- Methodological Answer : Racemization risks increase with prolonged exposure to piperidine (standard Fmoc deprotection reagent). Mitigate by:

- Using 20% piperidine in DMF for ≤10 minutes.

- Adding 0.1 M HOBt to suppress base-catalyzed racemization.

- Confirming enantiopurity via chiral HPLC (e.g., Chirobiotic T column) post-synthesis .

Key Considerations

- Synthetic Optimization : The trifluoromethyl group’s steric and electronic effects necessitate tailored reaction conditions. Pre-activation with HATU improves yields over traditional carbodiimides .

- Analytical Rigor : Cross-validate structural data with multiple techniques (e.g., -NMR for CF group confirmation) .

- Biological Relevance : Explore applications in peptide-based inhibitors targeting hydrophobic binding pockets (e.g., kinase or GPCR studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.